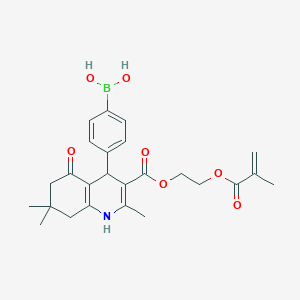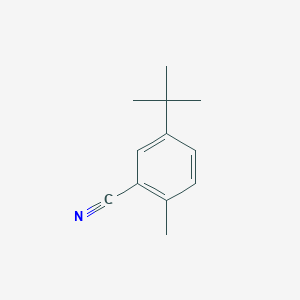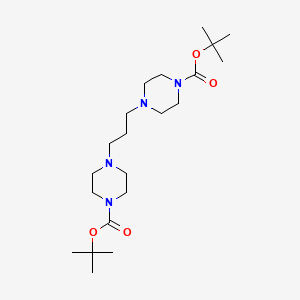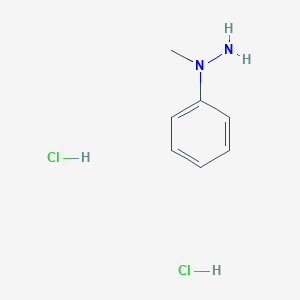
1-Methyl-1-phenylhydrazine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1-phenylhydrazine dihydrochloride is a chemical compound with the molecular formula C₇H₁₂Cl₂N₂ and a molecular weight of 195.09 g/mol It is commonly used in research and development, particularly in the fields of chemistry and pharmaceuticals
Vorbereitungsmethoden
The synthesis of 1-Methyl-1-phenylhydrazine dihydrochloride typically involves the reaction of 1-Methyl-1-phenylhydrazine with hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the purity and yield of the final product . Industrial production methods may vary, but they generally follow similar principles, with an emphasis on scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
1-Methyl-1-phenylhydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It participates in substitution reactions, where the phenyl or methyl groups can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-1-phenylhydrazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the manufacture of dyes, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of 1-Methyl-1-phenylhydrazine dihydrochloride involves its interaction with various molecular targets. It can act as a nucleophile, participating in reactions that form covalent bonds with electrophilic centers. This property makes it useful in the synthesis of complex organic molecules. The specific pathways and targets involved depend on the context of its use in research or industrial applications .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1-phenylhydrazine dihydrochloride can be compared to other hydrazine derivatives, such as:
1-Methyl-1-phenylhydrazine: Similar in structure but lacks the dihydrochloride component.
N-Methyl-N-phenylhydrazine: Another related compound with slight variations in its chemical structure.
α-Methyl-α-phenylhydrazine: A structural isomer with different reactivity and applications.
The uniqueness of this compound lies in its specific chemical properties and the versatility it offers in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C7H12Cl2N2 |
|---|---|
Molekulargewicht |
195.09 g/mol |
IUPAC-Name |
1-methyl-1-phenylhydrazine;dihydrochloride |
InChI |
InChI=1S/C7H10N2.2ClH/c1-9(8)7-5-3-2-4-6-7;;/h2-6H,8H2,1H3;2*1H |
InChI-Schlüssel |
LSJIYCQYERVKSU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=CC=C1)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-2,3-dihydro-6h-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylic acid hydrate](/img/structure/B12849501.png)
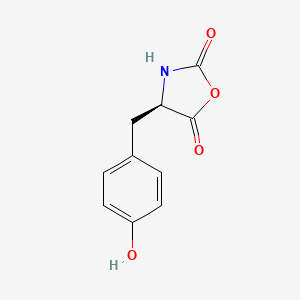
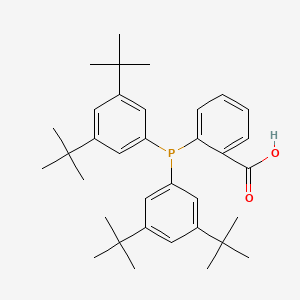

![Methyl 3-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B12849533.png)


![1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-{[6-(trifluoromethyl)-3-pyridinyl]methyl}piperazine](/img/structure/B12849545.png)


